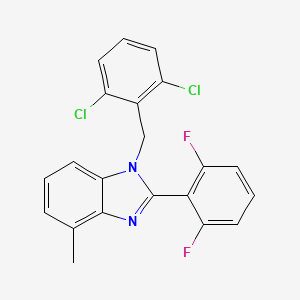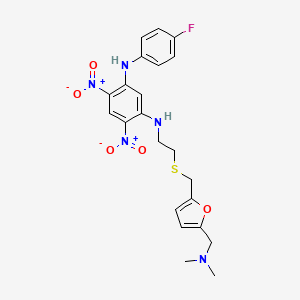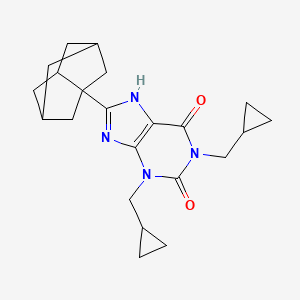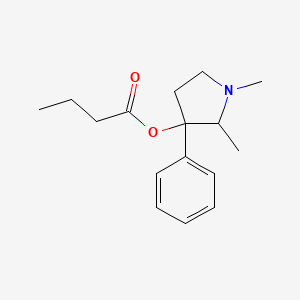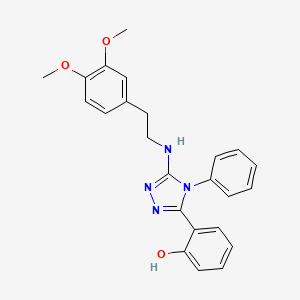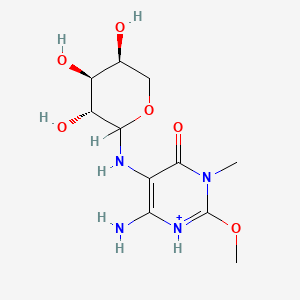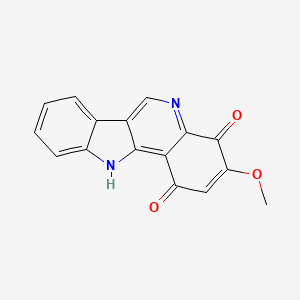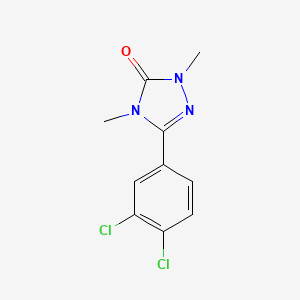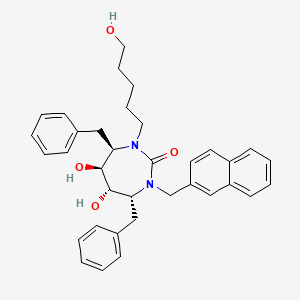
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(5-hydroxypentyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(5-hydroxypentyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a naphthalenylmethyl group, and phenylmethyl groups
Preparation Methods
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(5-hydroxypentyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, including the formation of the diazepinone ring and the introduction of the various substituents. The synthetic routes typically involve the use of protecting groups to ensure the selective introduction of functional groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylmethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(5-hydroxypentyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and aromatic rings allow it to form hydrogen bonds and π-π interactions with its targets. These interactions can inhibit the activity of enzymes or block the binding of other molecules to receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other diazepinones and compounds with similar functional groups. For example:
Diazepinone derivatives: These compounds have similar ring structures but different substituents, which can affect their reactivity and biological activity.
Naphthalenylmethyl compounds: These compounds share the naphthalenylmethyl group but may have different functional groups attached to the ring.
Phenylmethyl compounds: These compounds have phenylmethyl groups but may lack the diazepinone ring or other functional groups. The uniqueness of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(5-hydroxypentyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- lies in its combination of functional groups and ring structure, which gives it distinct chemical and biological properties.
Properties
CAS No. |
167824-48-8 |
|---|---|
Molecular Formula |
C35H40N2O4 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1-(5-hydroxypentyl)-3-(naphthalen-2-ylmethyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H40N2O4/c38-21-11-3-10-20-36-31(23-26-12-4-1-5-13-26)33(39)34(40)32(24-27-14-6-2-7-15-27)37(35(36)41)25-28-18-19-29-16-8-9-17-30(29)22-28/h1-2,4-9,12-19,22,31-34,38-40H,3,10-11,20-21,23-25H2/t31-,32-,33+,34+/m1/s1 |
InChI Key |
HFRPLIKYGJIHRM-WZJLIZBTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCO)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCO)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
